4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
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Overview
Description
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which includes a difluoromethyl group, a pyridin-2-amine core, and multiple morpholinyl and triazinyl substituents. These structural features contribute to its potential as a key intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine typically involves a multi-step process. One common approach starts with the preparation of 4-(difluoromethyl)pyridin-2-amine, which serves as a key intermediate. This intermediate can be synthesized from 2,2-difluoroacetic anhydride through a five-step and two-pot procedure . The process includes the following steps:
- Formation of the difluoromethyl group.
- Introduction of the pyridin-2-amine core.
- Sequential addition of the morpholinyl and triazinyl groups.
Each step is optimized to ensure high yield and purity, with key intermediates isolated and characterized before proceeding to the next step .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be adapted to industrial conditions. This involves scaling up the reaction volumes and optimizing reaction parameters such as temperature, pressure, and solvent choice to ensure consistent quality and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and other substituents contribute to the compound’s binding affinity and selectivity. The compound can modulate the activity of its targets by inhibiting or activating specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)pyridin-2-amine: A key intermediate in the synthesis of the target compound.
3-(Difluoromethyl)pyridin-4-amine: Another fluorinated pyridine derivative with similar structural features.
Difluoromethylated heterocycles: A broad class of compounds with diverse biological and pharmacological activities.
Uniqueness
4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine is unique due to its combination of difluoromethyl, morpholinyl, and triazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23F2N7O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22) |
InChI Key |
SYKBZXMKAPICSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Origin of Product |
United States |
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